![molecular formula C26H18ClF3N4O3S B2533912 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)benzenecarboxamide CAS No. 338962-76-8](/img/structure/B2533912.png)
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)benzenecarboxamide” is a chemical substance with the molecular formula C26H18ClF3N4O3S and a molecular weight of 558.961. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, the synthesis of similar compounds often involves the use of organolithium reagents2. Protodeboronation of pinacol boronic esters is a commonly used method in organic synthesis2. More research would be needed to determine the exact synthesis process for this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C26H18ClF3N4O3S1. Unfortunately, I couldn’t find more detailed information about the molecular structure of this compound.
Chemical Reactions Analysis
Again, specific information on the chemical reactions involving this compound is not readily available. However, organoboron compounds, which this compound may be related to, are known to undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources. The molecular weight is 558.961, but further details would require additional research.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The compound has been studied for its potential in antimicrobial applications. In one study, derivatives of the compound were synthesized and evaluated as antimicrobial agents, with some showing promising activities. This suggests potential uses in combating microbial infections and diseases (Gouda et al., 2010).
Heterocyclic Chemistry and Synthesis
The compound plays a crucial role in heterocyclic chemistry, serving as a building block for various heterocycles. For instance, it has been used in the synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits, which were tested for their antibacterial activity (Hu et al., 2006). Similarly, it has been involved in the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which again highlights the compound's versatility in organic synthesis (El‐Emary et al., 2002).
Antitumor and Antibacterial Agents
Derivatives of the compound have been investigated as potential inhibitors of thymidylate synthase, a key enzyme involved in DNA synthesis. These derivatives were synthesized and evaluated as antitumor and/or antibacterial agents, offering potential applications in cancer treatment and bacterial infection management (Gangjee et al., 1996).
Nuclear Medicine
In nuclear medicine, the compound has been used to prepare thiolate complexes of technetium, an important radionuclide used in diagnostic imaging. This research opens the door to potential applications in diagnostic imaging and radiopharmaceuticals (Bryson et al., 1990).
Synthesis of Functionalized Pyridines
The compound has been involved in the synthesis of functionalized pyridines, which are crucial in various chemical and pharmaceutical applications. This underlines the compound's importance in the development of new pharmaceuticals and chemical agents (Schmidt et al., 2006).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. As it is intended for research use only, it should be handled with appropriate safety precautions1.
Zukünftige Richtungen
The future directions for research on this compound are not specified in the available resources. Given its potential as a research chemical, it could be of interest in various fields of study.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
Eigenschaften
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClF3N4O3S/c1-15(35)33-23-11-10-19(14-31-23)38-22-5-3-2-4-20(22)24(36)34-17-6-8-18(9-7-17)37-25-21(27)12-16(13-32-25)26(28,29)30/h2-14H,1H3,(H,34,36)(H,31,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYMINQKBXJJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClF3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

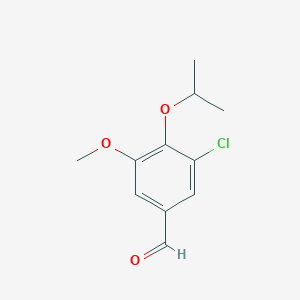
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2533831.png)
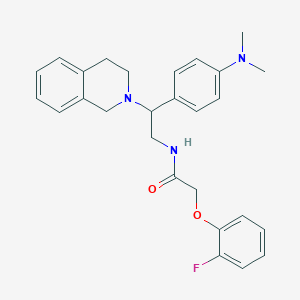
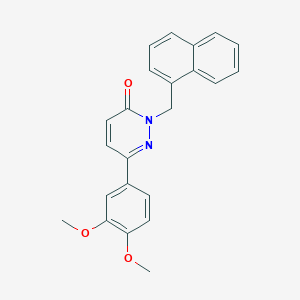
![2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2533834.png)
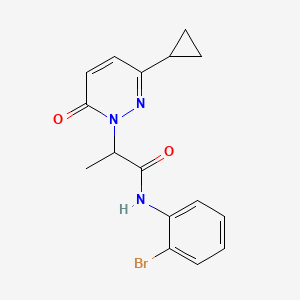
![3-Tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2533837.png)
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2533838.png)
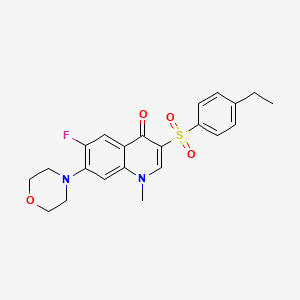
![N,6-Dimethyl-N-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2533844.png)
![methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2533848.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2533849.png)
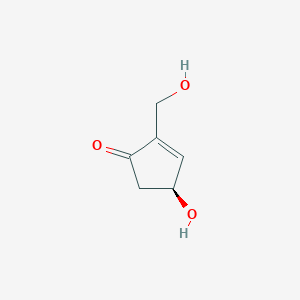
![Ethyl 2-[[2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate](/img/structure/B2533852.png)